ethyl 4,6-dimethoxy-1H-indole-2-carboxylate

Description

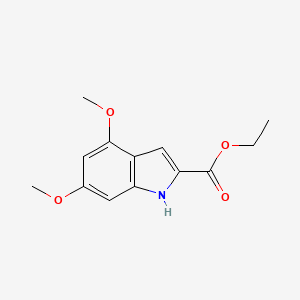

Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate is an indole derivative featuring methoxy substituents at positions 4 and 6 of the indole core and an ethyl ester group at position 2.

Properties

IUPAC Name |

ethyl 4,6-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-4-18-13(15)11-7-9-10(14-11)5-8(16-2)6-12(9)17-3/h5-7,14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXZSKTUWPXDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dimethoxy-1H-indole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule, such as a substituted phenylhydrazine, with an appropriate ester . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

For example, the reaction of 4,6-dimethoxyphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst can yield this compound . The reaction is typically carried out in a solvent such as ethanol or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Reactivity and Functionalization

a. Electron-Donating Effects

The methoxy groups stabilize positive charges during electrophilic attacks, directing reactions to specific positions (e.g., C3, C4, or C6) .

b. Thiosemicarbazone Derivatives

Schiff base condensation with thiosemicarbazides yields biologically active analogues (e.g., 9a–d ). These derivatives exhibit antioxidant and anticholinesterase activity .

c. Formylation and Subsequent Transformations

The C7-formylated derivative undergoes further reactions, such as hydrazine condensation, to produce compounds with enhanced reducing capacity .

Key Structural and Reactivity Data

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₅S (for thiosemicarbazone derivatives) |

| Molecular Weight | ~249.26 g/mol (ethyl ester) |

| Reactivity Type | Electrophilic substitution, formylation, Schiff base condensation |

| Preferred Substitution Sites | C3, C4, C6 (activated by methoxy groups) |

| Synthesis Methods | Fischer indole synthesis, Hemetsberger reaction, Vilsmeier-Haack formylation |

Research Findings

a. Antioxidant Efficiency

b. Anticholinesterase Activity

c. Structural Optimization

Lipophilic substituents (e.g., methyl, chloro) at position 5 enhance antimicrobial activity .

This compound’s versatility in synthesis and reactivity, coupled with its biological activity, makes it a valuable scaffold in medicinal chemistry. Further studies could explore its interactions with specific enzymes or receptors to elucidate its mechanistic pathways .

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate serves as a versatile building block in the synthesis of more complex indole derivatives. Its methoxy groups enhance electrophilic substitution reactions, allowing for various transformations such as:

- Formylation : The compound can undergo formylation at the C-3 or C-4 positions of the indole ring.

- Acylation : It can participate in acylation reactions, which are essential for synthesizing various pharmaceuticals.

- Halogenation and Nitration : The presence of methoxy groups facilitates halogenation and nitration reactions, enhancing the reactivity of the indole nucleus.

These properties make it a valuable intermediate in developing novel compounds with desired pharmacological profiles .

Research has indicated that this compound possesses several biological activities, making it a candidate for therapeutic applications:

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, certain synthesized derivatives demonstrated IC50 values as low as 6.10 μM against MCF-7 breast cancer cells, indicating potent anticancer properties . The mechanism of action often involves the modulation of specific signaling pathways critical for cancer cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various studies suggest that increasing concentrations of this compound lead to enhanced zones of inhibition against bacterial strains, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that indole derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property positions this compound as a candidate for further investigation in neurodegenerative disease models.

Synthesis and Characterization

A study focused on optimizing the synthesis of this compound highlighted efficient methods involving multi-step processes that yield high purity products suitable for biological evaluation . The characterization techniques employed included NMR and LC-MS to confirm the structure and purity.

Biological Evaluation

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example, derivatives synthesized from this compound showed enhanced activity compared to standard chemotherapeutics like doxorubicin . These findings underscore the importance of structural modifications to improve biological activity.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 4,6-dimethoxy-1H-indole-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

The biological and chemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural similarity to ethyl 5,6-dimethoxy analogue.

Physicochemical and Analytical Properties

- logP Differences: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate has a logP of 2.21, reflecting moderate lipophilicity suitable for blood-brain barrier penetration .

- Chromatographic Separation : Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is separable via reverse-phase HPLC using a Newcrom R1 column, highlighting its analytical tractability .

Key Research Findings and Implications

Substituent Position Matters : The 5,6-dimethoxy configuration in indole derivatives enhances interaction with PDE4B enzymes compared to other positions, suggesting that the 4,6-isomer may exhibit distinct target affinities .

Ester Group Reactivity : Methyl esters (e.g., methyl 4,6-dimethoxy) are more reactive than ethyl esters in cyclodehydration reactions, enabling efficient oxadiazole formation .

Biological Potency : Methoxy groups at positions 4 and 6 may optimize steric and electronic effects for anticholinesterase activity, as seen in hydrazide derivatives .

Biological Activity

Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate is a synthetic derivative of the indole family, recognized for its diverse biological activities and potential therapeutic applications. This compound features an ethyl ester group at the 2 position and two methoxy groups at the 4 and 6 positions of the indole ring, which significantly influence its pharmacological profile.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

The synthesis typically involves multi-step processes that may include reactions such as Fischer indole synthesis and various esterification methods. The ability to modify the indole structure through synthetic chemistry allows for the exploration of its biological properties across different applications.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In one study, it was observed to cause cell cycle arrest in the G0/G1 phase in liver cancer cells (Huh7) and decrease CDK4 levels, indicating its potential as an anticancer agent .

- Antibacterial Properties : this compound has also been evaluated for its antibacterial activity. Some derivatives have shown promising results against resistant bacterial strains, suggesting a role in developing new antimicrobial therapies .

- Modulation of Biochemical Pathways : The compound interacts with specific molecular targets within cells, influencing various biochemical pathways. This modulation can lead to therapeutic effects by altering enzyme activities or signal transduction mechanisms.

The mechanism of action for this compound involves binding to specific receptors or enzymes that regulate cellular processes. This interaction can inhibit enzyme activity or alter metabolic pathways, contributing to its anticancer and antibacterial effects .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for ethyl 4,6-dimethoxy-1H-indole-2-carboxylate?

The synthesis typically involves condensation reactions under reflux conditions. For example, analogous indole carboxylates are synthesized by reacting 3-formyl-indole derivatives with aminothiazolones or thioureas in acetic acid with sodium acetate as a catalyst. The mixture is refluxed for 3–5 hours, followed by crystallization using a DMF/acetic acid solvent system to isolate the product . Modifications may include adjusting substituents (e.g., methoxy groups) on the indole core to achieve the target compound.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the positions of methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and ester functionalities (δ ~1.3–1.5 ppm for CH₃CH₂).

- IR Spectroscopy : To identify carbonyl stretches (ester C=O at ~1700 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹).

- Mass Spectrometry (HRMS) : For molecular ion verification and fragmentation pattern analysis.

X-ray crystallography (if crystals are obtainable) and DFT calculations can further validate structural assignments .

Q. What are the critical safety considerations when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Storage : Keep at 2–8°C in airtight containers, away from ignition sources.

- Waste Disposal : Segregate waste and consult certified agencies for disposal, as improper handling may release hazardous gases (e.g., carbon oxides) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during synthesis?

Discrepancies in NMR/IR data may arise from impurities, solvent effects, or tautomerism. Strategies include:

- Repetition under Controlled Conditions : Ensure consistent reaction parameters (e.g., reflux time, solvent purity).

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values to identify misassignments .

- Alternative Solvent Systems : Use deuterated DMSO or CDCl₃ to resolve overlapping proton signals.

- Crystallography : Confirm molecular geometry via single-crystal X-ray diffraction .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack sites.

- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states for reaction pathways. These methods are validated in studies of analogous indole derivatives .

Q. How can polymorphic forms affect bioactivity, and how are they characterized?

Polymorphs may differ in solubility and bioavailability. Characterization methods include:

- Thermal Analysis (DSC/TGA) : Detect melting points and thermal stability variations.

- X-ray Powder Diffraction (XRPD) : Identify distinct crystalline phases.

- Solubility Studies : Compare dissolution rates in biorelevant media. For example, a metastable polymorph might exhibit faster dissolution, enhancing in vitro activity .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TsOH, ZnCl₂) to accelerate condensation.

- Solvent Optimization : Replace acetic acid with greener solvents (e.g., ethanol/water mixtures) if compatible.

- Process Controls : Use inline FTIR or HPLC to monitor reaction progress and minimize side products. Scalable crystallization protocols (e.g., anti-solvent addition) can improve purity .

Q. How do electron-donating substituents (e.g., methoxy groups) influence the compound’s electronic properties?

Methoxy groups increase electron density on the indole ring, stabilizing intermediates in electrophilic substitutions. This can be quantified via:

- Hammett Constants (σ) : Correlate substituent effects with reaction rates.

- UV-Vis Spectroscopy : Track absorbance shifts to assess conjugation extent.

- Cyclic Voltammetry : Measure oxidation potentials to determine electron-donating strength. Such analyses are critical for tailoring reactivity in medicinal chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.